

An In-Depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

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Compound of Interest

Compound Name: Ethyl cyclohex-2-ene-1-carboxylate

Cat. No.: B1657123

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CAS Number: 55510-68-4

This technical guide provides a comprehensive overview of **ethyl cyclohex-2-ene-1-carboxylate**, a versatile cyclic unsaturated ester with significant applications in organic synthesis and potential therapeutic uses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activities.

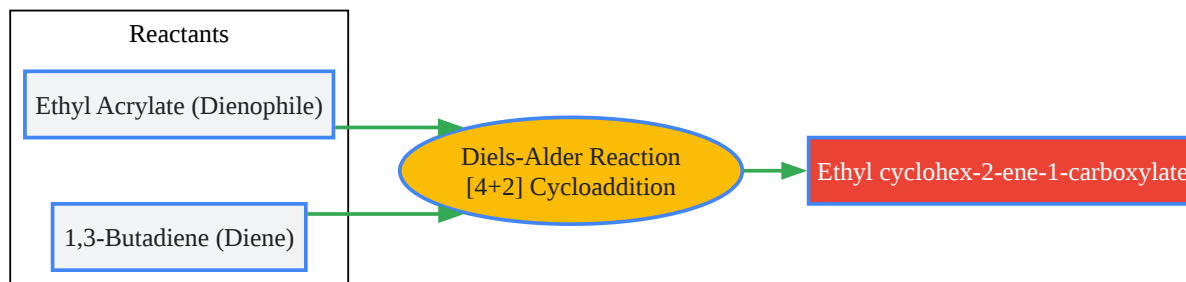
Physicochemical Properties

Ethyl cyclohex-2-ene-1-carboxylate is a colorless liquid with a molecular formula of $C_9H_{14}O_2$ and a molecular weight of 154.21 g/mol. [1][2][3] It is characterized by a reactive cyclohexene ring and an ester functional group, making it a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. [2] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	55510-68-4	[3][4][5]
Molecular Formula	C ₉ H ₁₄ O ₂	[3][4]
Molecular Weight	154.21 g/mol	[1][3]
Boiling Point	196.3 °C at 760 mmHg	[4]
Density	1.002 g/cm ³	[4]
Flash Point	62.9 °C	[4]
Vapor Pressure	0.402 mmHg at 25 °C	[4]
XLogP3	2.2	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	3	[4]
Exact Mass	154.099379685	[4]
Canonical SMILES	CCOC(=O)C1CCCC=C1	[4]
InChI Key	NFWWBOBFVBORTI-UHFFFAOYSA-N	[2][3]

Synthesis

The primary and most efficient method for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.[6] The concerted mechanism of this pericyclic reaction allows for the formation of the cyclohexene ring in a single, stereospecific step.[6]



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A schematic of the Diels-Alder synthesis pathway.

Experimental Protocol: Diels-Alder Synthesis

The following is a representative experimental protocol for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** based on established Diels-Alder reaction principles.

Materials:

- 3-Sulfolene (a solid precursor to 1,3-butadiene)
- Ethyl acrylate
- Xylenes (solvent)
- Boiling chips

Equipment:

- Round-bottom flask (25 mL)
- Reflux condenser
- Heating mantle with a variable transformer
- Powder funnel

- Apparatus for product isolation and purification (e.g., rotary evaporator, chromatography setup)

Procedure:

- **Reactant Preparation:** In a 25 mL round-bottom flask, combine 3-sulfolene and ethyl acrylate. Add a suitable amount of xylenes as the solvent, followed by a few boiling chips to ensure smooth boiling.[2]
- **Reaction Setup:** Assemble a reflux apparatus by attaching the condenser vertically to the flask. The heating mantle, connected to a variable transformer, serves as the heat source. Ensure that cooling water flows through the condenser.[2] For reactions that release noxious gases, such as the thermal decomposition of 3-sulfolene to produce 1,3-butadiene and sulfur dioxide, the apparatus should be vented to a fume hood.[3]
- **Reflux:** Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose in situ to generate 1,3-butadiene, which then reacts with ethyl acrylate.[3] Maintain the reflux for a sufficient period to ensure the completion of the reaction (e.g., 30 minutes).[2]
- **Isolation and Purification:** After cooling the reaction mixture, the solvent can be removed using a rotary evaporator. The crude product can then be purified by techniques such as distillation or column chromatography to yield pure **ethyl cyclohex-2-ene-1-carboxylate**.

Biological Activity and Potential Therapeutic Applications

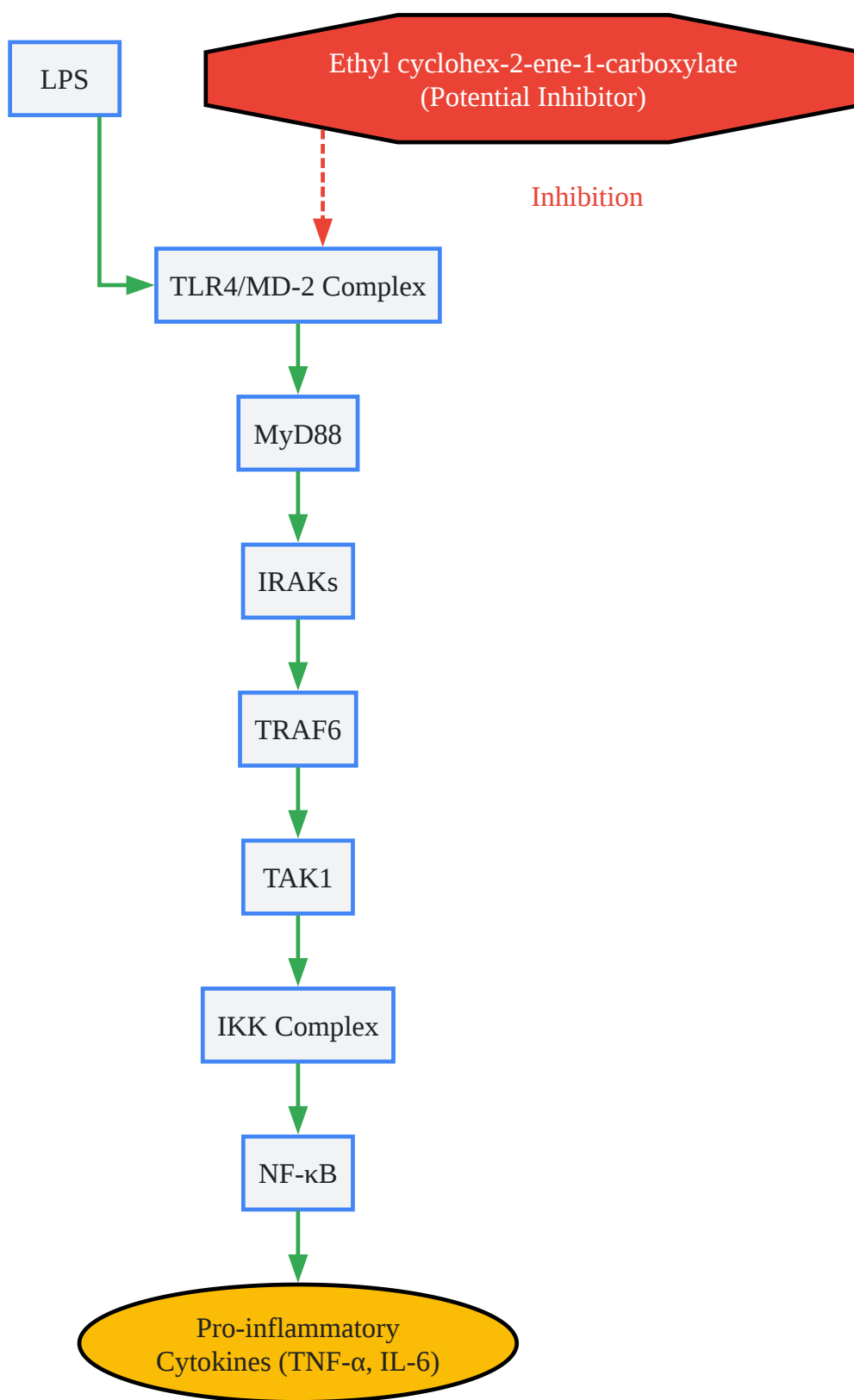
Ethyl cyclohex-2-ene-1-carboxylate and its derivatives have garnered interest for their potential therapeutic properties, including analgesic, anti-inflammatory, and neuroleptic activities.[1]

Anti-inflammatory and Analgesic Activity

Derivatives of cyclohexene carboxylic acid have demonstrated significant anti-inflammatory and analgesic potential.[7] The mechanism of action is believed to involve the modulation of key inflammatory pathways. A notable derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), is a selective inhibitor of Toll-like receptor 4 (TLR4) mediated cytokine production.[1] TAK-242 has been shown to suppress

the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) with IC50 values in the nanomolar range.[1] This suggests that **ethyl cyclohex-2-ene-1-carboxylate** may exert its anti-inflammatory effects through the inhibition of the TLR4 signaling pathway.

The TLR4 signaling cascade is a critical component of the innate immune response. Its activation by ligands like LPS leads to the downstream activation of transcription factors such as NF- κ B, which in turn upregulate the expression of various pro-inflammatory genes. By interfering with this pathway, **ethyl cyclohex-2-ene-1-carboxylate** and its analogs can potentially mitigate the inflammatory response.



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Proposed inhibitory action on the TLR4 signaling pathway.

Other related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also crucial in the inflammatory cascade.[8]

Neuroleptic Activity

The term "neuroleptic" refers to the effects of antipsychotic drugs.[9] The primary mechanism of action for many neuroleptic agents is the antagonism of dopamine D2 receptors in the brain.[9] [10] While direct studies on the neuroleptic activity of **ethyl cyclohex-2-ene-1-carboxylate** are limited, the reported activity suggests that it may interact with the dopaminergic system. Further research is warranted to elucidate the specific molecular targets and mechanisms underlying its potential neuroleptic effects.

Experimental Protocols for Biological Assays

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

- **Animal Model:** Use male Wistar rats or Swiss albino mice.
- **Grouping:** Divide animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of **ethyl cyclohex-2-ene-1-carboxylate**).
- **Administration:** Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.
- **Induction of Edema:** After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
- **Measurement:** Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
- **Analysis:** Calculate the percentage inhibition of edema for the treated groups compared to the control group.[8]

In Vitro Anti-inflammatory Assay (COX and 5-LOX Inhibition):

- **Enzyme Preparation:** Use purified COX-1, COX-2, and 5-LOX enzymes.
- **Assay:** Conduct enzyme inhibition assays using specific substrates for each enzyme.

- Measurement: Measure the product formation spectrophotometrically or by other appropriate methods in the presence and absence of various concentrations of the test compound.
- Analysis: Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.[8]

Conclusion

Ethyl cyclohex-2-ene-1-carboxylate is a synthetically accessible compound with a range of interesting physicochemical properties and significant potential in drug discovery. Its role as an intermediate in organic synthesis is well-established, and emerging evidence points towards its utility as a scaffold for the development of novel analgesic, anti-inflammatory, and neuroleptic agents. The likely mechanism of its anti-inflammatory action via the TLR4 signaling pathway presents a promising avenue for further investigation and the development of targeted therapies for inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the full potential of this versatile molecule.

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